Ethyl 6-bromo-2-cyano-3-formylbenzoate is a synthetic organic compound that belongs to the class of benzoates. It is characterized by the presence of a bromine atom, a cyano group, and a formyl group attached to a benzoate structure. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.
Ethyl 6-bromo-2-cyano-3-formylbenzoate can be sourced from chemical suppliers and is classified under organic compounds with specific functional groups including esters, nitriles, and aldehydes. Its molecular formula is with a molecular weight of approximately 284.09 g/mol.
The synthesis of Ethyl 6-bromo-2-cyano-3-formylbenzoate typically involves several steps, which can include:
The molecular structure of Ethyl 6-bromo-2-cyano-3-formylbenzoate can be represented using various structural formulas:
InChI=1S/C11H8BrN O3/c12-8-4-3-7(5-9(13)14)10(8)11(15)16/h3-5,9H,1-2H3
C1=CC(=C(C(=C1C=O)C#N)C(=O)O)Br
This structure highlights the arrangement of atoms within the compound, showcasing its functional groups and their connectivity.
Ethyl 6-bromo-2-cyano-3-formylbenzoate is capable of undergoing several types of chemical reactions:
These reactions are significant for modifying the compound's structure for various applications.
The mechanism of action for Ethyl 6-bromo-2-cyano-3-formylbenzoate involves its interaction with biological targets. The presence of the bromine and cyano groups allows for potential participation in biochemical pathways, potentially affecting enzyme activity or receptor binding. The difluoromethyl group enhances stability and bioavailability, making it a candidate for drug development.
Relevant data from studies indicate that these properties make it suitable for various chemical applications.
Ethyl 6-bromo-2-cyano-3-formylbenzoate has several scientific uses:
CAS No.: 29741-10-4
CAS No.: 10441-87-9
CAS No.: 73017-98-8
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6